Prolintane Hydrochloride

Description

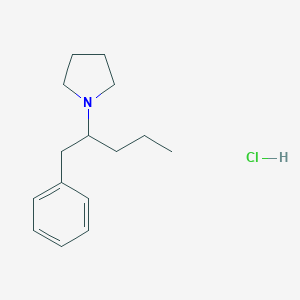

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOFBBOQSMUYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

493-92-5 (Parent) | |

| Record name | Prolintane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-28-5 | |

| Record name | Prolintane hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolintane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catovitan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prolintane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINTANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEG124534B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prolintane Hydrochloride: A Technical Whitepaper on its Mechanism of Action at the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prolintane is a phenylalkylpyrrolidine derivative that acts as a central nervous system stimulant.[1][2] Its primary pharmacological effect is attributed to the inhibition of norepinephrine and dopamine reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] By impeding the reuptake of dopamine from the synaptic cleft, prolintane increases the extracellular concentration of this neurotransmitter, leading to enhanced dopaminergic signaling. This mechanism is shared by many therapeutic and illicit psychostimulants and is associated with increased alertness, energy, and in some cases, abuse potential.[3]

Mechanism of Action at the Dopamine Transporter

The dopamine transporter is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic neurotransmission. Prolintane, as a dopamine reuptake inhibitor, is believed to bind to the DAT and competitively inhibit the binding and translocation of dopamine. This leads to a prolonged presence of dopamine in the synapse, thereby increasing the activation of postsynaptic dopamine receptors.

Signaling Pathway

The proposed mechanism of action of prolintane at the dopaminergic synapse is illustrated in the following signaling pathway diagram.

Figure 1: Proposed mechanism of prolintane at the dopaminergic synapse.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of published in vitro quantitative data regarding the binding affinity (Ki) and uptake inhibition potency (IC50) of prolintane at the human or rodent dopamine transporter. However, in vivo studies have provided indirect evidence of its effects on the dopamine system.

In Vivo Neurochemical and Behavioral Data

The following table summarizes key findings from in vivo studies on prolintane.

| Parameter | Species | Brain Region | Method | Results | Reference |

| Dopamine Metabolite Levels | Rat | Whole Brain | Spiperone-induced increase in 3,4-dihydroxyphenylacetic acid (DOPAC) | Prolintane (10 mg/kg, i.p.) significantly enhanced the spiperone-induced increase in DOPAC levels, suggesting increased dopamine turnover due to receptor blockade. | Fuller & Snoddy, 1979[3] |

| Extracellular Dopamine | Mouse | Striatum | In vivo microdialysis | A single injection of prolintane (20 mg/kg, i.p.) significantly increased extracellular dopamine levels. | Kang et al., 2022[4] |

| Locomotor Activity | Mouse | - | Open-field test | Acute prolintane (10 and 20 mg/kg, i.p.) increased locomotor activity. | Kang et al., 2022[4] |

| Rewarding Effects | Mouse | - | Conditioned Place Preference (CPP) | Prolintane (10 and 20 mg/kg, i.p.) produced significant drug-paired place preference. | Kang et al., 2022[4] |

| Reinforcing Effects | Mouse | - | Self-Administration (SA) | Mice self-administered prolintane intravenously (4 mg/kg/infusion), indicating reinforcing properties. | Kang et al., 2022[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited, as well as general protocols for standard in vitro assays relevant to the study of dopamine transporter inhibitors, are provided below.

In Vivo Microdialysis for Extracellular Dopamine Measurement (as per Kang et al., 2022)

This protocol describes the methodology used to measure extracellular dopamine levels in the striatum of mice following prolintane administration.

Figure 2: Experimental workflow for in vivo microdialysis.

-

Animals: Male C57BL/6 mice.

-

Surgery: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted targeting the striatum. Animals are allowed to recover for at least one week.

-

Microdialysis Probe: A microdialysis probe with a specific molecular weight cutoff membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent dopamine degradation.

-

Drug Administration: After a stable baseline of dopamine is established, mice are injected intraperitoneally (i.p.) with prolintane hydrochloride or vehicle.

-

Analysis: The concentration of dopamine in the dialysate samples is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Expression: Dopamine levels are typically expressed as a percentage of the average baseline concentration.

Dopamine Metabolite Analysis (based on Fuller & Snoddy, 1979)

This protocol outlines the method used to assess the effect of prolintane on dopamine turnover by measuring the concentration of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).

-

Animals: Male Wistar rats.

-

Drug Treatment: Rats are treated with the dopamine receptor antagonist spiperone to induce an increase in dopamine turnover. One hour later, rats are treated with this compound or vehicle.

-

Tissue Collection: At a specified time after prolintane administration (e.g., 1 hour), rats are euthanized, and their brains are rapidly removed and frozen.

-

Sample Preparation: Whole brains are homogenized in an acidic solution to precipitate proteins and stabilize DOPAC.

-

DOPAC Measurement: The concentration of DOPAC in the supernatant is determined using a suitable analytical method, such as liquid chromatography with electrochemical detection or fluorometry.

-

Data Analysis: The effect of prolintane is determined by comparing the DOPAC levels in the brains of rats treated with spiperone and prolintane to those treated with spiperone and vehicle.

General Protocol for In Vitro Dopamine Transporter Radioligand Binding Assay

Note: This is a general protocol and has not been specifically reported for prolintane. It is provided as a standard methodology for assessing the binding affinity of a compound for the dopamine transporter.

Figure 3: General workflow for a DAT radioligand binding assay.

-

Tissue/Cell Preparation: Membranes from a brain region rich in DAT (e.g., striatum) or from cells stably expressing the recombinant human dopamine transporter are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled ligand that binds with high affinity to the DAT (e.g., [3H]WIN 35,428 or [3H]GBR 12909) is used.

-

Assay: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (prolintane).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

General Protocol for In Vitro Synaptosomal [3H]Dopamine Uptake Inhibition Assay

Note: This is a general protocol and has not been specifically reported for prolintane. It is provided as a standard methodology for assessing the potency of a compound to inhibit dopamine uptake.

-

Synaptosome Preparation: Synaptosomes (resealed presynaptic nerve terminals) are prepared from a dopamine-rich brain region (e.g., striatum) by homogenization and differential centrifugation.

-

Assay Buffer: A physiological buffer containing appropriate ions and glucose is used.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (prolintane) or vehicle.

-

Uptake Initiation: [3H]Dopamine is added to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.

-

Data Analysis: Non-specific uptake is determined in the presence of a known DAT inhibitor or at 4°C. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined by non-linear regression analysis.

Conclusion

This compound is a norepinephrine-dopamine reuptake inhibitor that exerts its stimulant effects by increasing the extracellular concentrations of these neurotransmitters. In vivo studies have demonstrated its ability to elevate extracellular dopamine levels in the striatum and to produce behavioral effects consistent with dopamine system activation, such as increased locomotor activity and reinforcement. However, there is a significant lack of publicly available in vitro data to quantify its direct interaction with the dopamine transporter. Future research employing radioligand binding and dopamine uptake inhibition assays will be crucial to fully characterize the pharmacological profile of prolintane at the DAT and to provide a more complete understanding of its mechanism of action. The detailed protocols provided herein offer a framework for such investigations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of prolintane on 3,4-dihydroxyphenylacetic acid concentration in rat brain after spiperone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Prolintane: A Technical Guide on a Norepinephrine-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane is a stimulant of the phenylalkylpyrrolidine class, developed in the 1950s, that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Structurally similar to other psychostimulants such as pyrovalerone and methylphenidate, prolintane exhibits a pharmacological profile characterized by its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of prolintane, with a focus on its mechanism of action as an NDRI. Due to a scarcity of publicly available quantitative binding and reuptake inhibition data for prolintane itself, this guide incorporates data from structurally analogous compounds to provide a comparative and inferred pharmacological context. Detailed experimental protocols for key assays used in the characterization of NDRIs are also provided, alongside visualizations of the relevant signaling pathways.

Introduction

Prolintane (1-(1-phenylpentan-2-yl)pyrrolidine) is a central nervous system stimulant that was historically used for its energizing and concentration-enhancing effects.[1][2] Its mechanism of action is primarily attributed to the blockade of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters, NET and DAT.[4][5] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby potentiating noradrenergic and dopaminergic neurotransmission. The abuse potential of prolintane has been documented, a characteristic it shares with other NDRIs.[1][6] A comprehensive understanding of its pharmacological profile is crucial for both academic research and the development of novel therapeutics targeting the monoamine transporter systems.

Quantitative Pharmacological Data

Table 1: In Vitro Inhibition of Norepinephrine and Dopamine Transporters by Prolintane Analogs

| Compound | Transporter | IC50 (nM) | Assay System |

| α-PVP | NET | 14 - 70 | Rat brain synaptosomes / HEK293 cells |

| DAT | 13 - 80 | Rat brain synaptosomes / HEK293 cells | |

| Pyrovalerone | NET | 30 - 640 | HEK293 cells |

| DAT | 20 - 8700 | HEK293 cells | |

| MDPV | NET | 26 | Rat brain synaptosomes |

| DAT | 4.1 | Rat brain synaptosomes |

Data compiled from multiple sources.[7][8][9][10][11]

Table 2: Binding Affinities (Ki) of Prolintane Analogs at Monoamine Transporters

| Compound | Transporter | Ki (µM) |

| Pyrovalerone Derivatives | NET | 0.06 - 3.5 |

| DAT | 0.007 - 0.18 | |

| SERT | 2.9 - 12 |

Data represents a range for various pyrovalerone cathinones.[10]

In Vivo Pharmacological Effects

Animal studies have demonstrated the stimulatory effects of prolintane. In vivo microdialysis experiments in rodents have shown that prolintane administration leads to a significant elevation of extracellular dopamine levels in the striatum, which is consistent with its mechanism as a dopamine reuptake inhibitor.[6]

Table 3: In Vivo Effects of Prolintane on Neurotransmitter Levels

| Compound | Dosage | Effect | Brain Region | Species |

| Prolintane | 20 mg/kg, IP | Significantly increased extracellular dopamine | Striatum | Mouse |

Data from a study on the abuse potential of prolintane.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize norepinephrine-dopamine reuptake inhibitors like prolintane.

Radioligand Binding Assay for NET and DAT

This assay determines the binding affinity of a compound for the norepinephrine and dopamine transporters.

Workflow for Radioligand Binding Assay

References

- 1. Prolintane - Wikipedia [en.wikipedia.org]

- 2. Prolintane [medbox.iiab.me]

- 3. Pyrovalerone - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. mybiosource.com [mybiosource.com]

- 6. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 10. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of Prolintane Hydrochloride: A Technical Guide for Laboratory Researchers

For research and developmental purposes only.

This technical guide provides an in-depth overview of various synthesis pathways for Prolintane Hydrochloride, a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor.[1][2] The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure

Prolintane, chemically known as 1-(1-phenylpentan-2-yl)pyrrolidine, is a phenylalkylpyrrolidine derivative and a member of the amphetamine family.[2][3] Its hydrochloride salt is the common form used in pharmaceutical preparations.

Chemical Formula: C15H24ClN[3]

Molecular Weight: 253.81 g/mol [3]

IUPAC Name: 1-(1-phenylpentan-2-yl)pyrrolidine hydrochloride[3]

Synthesis Pathways

Several synthetic routes for Prolintane have been developed since its inception in the 1950s.[1][2] This guide details two prominent methods found in the scientific literature, along with a brief mention of older, less favorable techniques.

Synthesis from Allylbenzene

An alternative synthesis of Prolintane starting from the readily available and inexpensive allylbenzene has been reported.[1] This multi-step process involves key transformations including epoxidation, a Grignard reaction, a Mitsunobu reaction, and subsequent reductions.[1] The overall yield reported for this pathway is 32.3%.[1][4]

Experimental Protocol:

-

Epoxidation of Allylbenzene: Allylbenzene is reacted with meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.[4]

-

Grignard Reaction: The epoxide is then opened using a Grignard reagent to introduce the propyl group.[1]

-

Mitsunobu Reaction: The resulting alcohol undergoes a Mitsunobu reaction with succinimide to install the nitrogen-containing ring precursor.[1][5]

-

Reductions: The intermediate is then subjected to reduction reactions, including the use of Lithium aluminum hydride (LiAlH4) to reduce the amide and catalytic hydrogenation (Pd/C) to reduce the olefin, yielding Prolintane.[1]

Quantitative Data:

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | Allylbenzene | m-CPBA | 2-(phenylmethyl)oxirane | 68 |

| 2 | 2-(phenylmethyl)oxirane | Vinyl magnesium chloride, THF | 1-phenylpent-4-en-2-ol | Not Specified |

| 3 | 1-phenylpent-4-en-2-ol | Succinimide, DIAD, PPh3 | 1-(1-benzylbut-3-enyl)pyrrolidine-2,5-dione | Not Specified |

| 4 | 1-(1-benzylbut-3-enyl)pyrrolidine-2,5-dione | LiAlH4 | 1-(1-benzylbut-3-en-1-yl)pyrrolidine | 76 |

| 5 | 1-(1-benzylbut-3-en-1-yl)pyrrolidine | Pd/C, H2 | Prolintane | 92 |

Data sourced from Mujahid, M. et al. (2019).[1]

Reaction Workflow:

Synthesis from Phenylacetyl Chloride

A more recent synthesis of Prolintane has been reported starting from commercially available phenylacetyl chloride.[6] This method involves the formation of a key ketone intermediate, followed by reduction, mesylation, and a final substitution reaction with pyrrolidine.[6]

Experimental Protocol:

-

Ketone Formation: Phenylacetyl chloride is reacted with propylmagnesium bromide in the presence of copper iodide (CuI) to form 1-phenylpentan-2-one.[6]

-

Reduction: The resulting ketone is reduced to the corresponding alcohol, 1-phenylpentan-2-ol, using sodium borohydride (NaBH4).[6]

-

Mesylation: The alcohol is then reacted with methanesulfonyl chloride to form a mesylate, which is a good leaving group.[6]

-

Substitution: The final step involves the substitution of the mesylate with pyrrolidine to yield Prolintane.[6] The product is then typically converted to its hydrochloride salt.

Quantitative Data:

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | Phenylacetyl chloride | Propylmagnesium bromide, CuI, THF | 1-phenylpentan-2-one | 71 |

| 2 | 1-phenylpentan-2-one | NaBH4, MeOH | 1-phenylpentan-2-ol | 94 |

| 3 | 1-phenylpentan-2-ol | Methanesulfonyl chloride, Triethylamine, CH2Cl2 | 1-phenylpentan-2-yl methanesulfonate | Very Good |

| 4 | 1-phenylpentan-2-yl methanesulfonate | Pyrrolidine | Prolintane | Not Specified |

Data sourced from Zeenath, S. F. et al. (2024).[6]

Reaction Workflow:

Older Synthesis Methods

Historically, other methods for the synthesis of Prolintane have been employed. These include:

-

Reaction of 2-oxo-1-phenylpentane with pyrrolidine: While seemingly straightforward, this method is noted to require an expensive starting material.[1][4]

-

Strecker's Synthesis: This classical method for amino acid synthesis can be adapted for Prolintane, but it involves the use of highly toxic potassium cyanide, which limits its practical application in many laboratory settings.[1][4]

Due to these disadvantages, the more modern approaches detailed above are generally preferred for their use of more accessible starting materials and avoidance of highly toxic reagents.

Conclusion

The synthesis of this compound can be achieved through multiple pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols. The methods starting from allylbenzene and phenylacetyl chloride represent more contemporary and advantageous approaches compared to older, more hazardous, or expensive routes. Researchers should carefully evaluate the experimental protocols and quantitative data before selecting a synthesis strategy.

References

An In-depth Technical Guide to Prolintane Hydrochloride for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolintane hydrochloride is a psychoactive compound that has been the subject of scientific interest due to its stimulant properties.[1][2] Developed in the 1950s, it is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), placing it in a class of compounds known for their effects on the central nervous system.[1][2] Structurally, it is a phenylalkylpyrrolidine derivative, sharing similarities with other stimulants like pyrovalerone.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to this compound for research purposes.

Chemical Structure and Properties

This compound is the hydrochloride salt of prolintane. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | 1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | [1] |

| Molecular Formula | C₁₅H₂₄ClN | [1] |

| Molecular Weight | 253.81 g/mol | [1][4] |

| Appearance | Solid | [2] |

| Melting Point | 133-134 °C | [5] |

| Predicted pKa | 10.46 | Predicted value |

| Predicted logP | 3.99 - 4.39 | Predicted value |

| Solubility | Soluble in DMSO | [4] |

Pharmacology

Mechanism of Action

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic neurotransmission.[6] This mechanism of action is responsible for its stimulant effects on the central nervous system.[7][8]

References

- 1. This compound | C15H24ClN | CID 14591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prolintane | C15H23N | CID 14592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. caymanchem.com [caymanchem.com]

Prolintane: A Technical Whitepaper on its Historical Development and Original Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane, a phenyl-pyrrolidinyl-pentane derivative, is a central nervous system (CNS) stimulant developed in the 1950s.[1] It functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] Historically, prolintane was utilized for its stimulant properties in the treatment of conditions such as narcolepsy, attention-deficit/hyperactivity disorder (ADHD), fatigue, and orthostatic hypotension, primarily in European, African, and Australian markets.[2] This technical guide provides a comprehensive overview of the historical development, original therapeutic uses, and underlying pharmacology of prolintane. It includes a detailed synthesis protocol, quantitative data on its metabolism and clinical effects, and a visual representation of its mechanism of action.

Historical Development

Prolintane was first synthesized in the 1950s and is structurally related to other CNS stimulants like pyrovalerone and methylphenidate.[1][2] Marketed under various trade names including Catovit, Promotil, and Villescon, it was recognized for its relatively mild stimulant effects compared to amphetamines.[2] Its primary mechanism of action was identified as the inhibition of norepinephrine and dopamine reuptake, which underpins its therapeutic applications.[2]

Original Therapeutic Uses

Prolintane was originally prescribed for a range of conditions requiring CNS stimulation. The typical therapeutic dosage ranged from 10-40 mg daily.[2]

-

Narcolepsy and ADHD: Due to its wakefulness-promoting and attention-enhancing effects, prolintane was used in the management of narcolepsy and ADHD.

-

Fatigue: Clinical studies demonstrated its efficacy in counteracting fatigue.

-

Orthostatic Hypotension: Prolintane was also employed to manage symptoms of orthostatic hypotension.

-

Antidepressant and Analeptic: It was marketed in Europe for its anti-fatigue properties as an antidepressant and as an analeptic agent.[2]

Pharmacology

Mechanism of Action

Prolintane acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT) on presynaptic neurons, it prevents the reuptake of norepinephrine and dopamine from the synaptic cleft. This leads to an increased concentration and prolonged action of these neurotransmitters on postsynaptic receptors, resulting in enhanced noradrenergic and dopaminergic signaling.[2]

Metabolism and Pharmacokinetics

The metabolism of prolintane in humans has been studied, with several metabolites identified in urine. The primary metabolic pathways involve hydroxylation of the phenyl ring and oxidation of the pyrrolidine ring. A significant metabolite is oxoprolintane.[3][4] Quantitative analysis of urinary metabolites after administration of racemic prolintane has been documented.[5]

Table 1: Quantitative Analysis of Prolintane Metabolites in Human Urine [5]

| Metabolite | Percentage of Dose Excreted in 24h Urine |

| Unchanged Prolintane | 1.5 - 4.5% |

| Oxoprolintane | 10.0 - 15.0% |

| Hydroxyphenyl-prolintane | 5.0 - 10.0% |

| Dihydroxyphenyl-prolintane | 1.0 - 3.0% |

| Phenyl-pyrrolidinyl-pentanoic acid | 2.0 - 5.0% |

Note: The data represents a summary of findings and may vary between individuals.

Receptor Binding Affinity

Quantitative data on the specific binding affinity (Ki or IC50 values) of prolintane for the dopamine transporter (DAT) and norepinephrine transporter (NET) is not extensively available in the public domain. However, its classification as an NDRI indicates its activity at these transporters. For context, a structurally related compound, α-Pyrrolidinopentiophenone (α-PVP), has reported IC50 values for norepinephrine and dopamine reuptake inhibition in the range of 13 to 80 nM.[6]

Experimental Protocols

Synthesis of Prolintane

A representative synthesis protocol is detailed below. This is for informational purposes only and should be conducted by qualified professionals in a controlled laboratory setting.

Experimental Workflow for Prolintane Synthesis

Caption: A simplified workflow for the synthesis of Prolintane.

Clinical Studies

Effects on Sleep

A study by Nicholson et al. (1980) investigated the effects of prolintane on the sleep of healthy adult males.

Table 2: Effects of Prolintane on Sleep Parameters [7][8]

| Parameter | Prolintane (15 mg) | Prolintane (30 mg) |

| Total REM Sleep (min) | Reduced (p < 0.05) | Reduced (p < 0.001) |

| Latency to First REM Period (min) | Delayed (p < 0.05) | Delayed (p < 0.001) |

| Total Sleep Time (min) | No significant change | No significant change |

| Slow Wave Sleep (min) | No significant change | No significant change |

Effects on Fatigue

A study comparing prolintane with dextroamphetamine in fatigued volunteers found that prolintane produced similar, though less intense, effects. A 20mg dose of prolintane was considered equivalent to 100mg of caffeine in its stimulant effect.[2]

Visualizations

Metabolic Pathway of Prolintane

Caption: Major metabolic pathways of Prolintane in humans.

Norepinephrine-Dopamine Reuptake Inhibition Signaling Pathway

Caption: Prolintane's mechanism of action as an NDRI.

Conclusion

Prolintane is a historically significant CNS stimulant with a clear mechanism of action as a norepinephrine-dopamine reuptake inhibitor. Its original therapeutic applications for conditions like narcolepsy, ADHD, and fatigue highlight its efficacy in promoting wakefulness and counteracting lethargy. While detailed pharmacokinetic and receptor binding data are not as readily available as for more modern stimulants, the existing literature provides a solid foundation for understanding its pharmacological profile. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into a classic psychoactive compound.

References

- 1. Prolintane - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Direct determination of prolintane and its metabolite oxoprolintane in human urine by capillary zone electrophoresis and beta-cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 7. Wakefullness and reduced rapid eye movement sleep: studies with prolintane and pemoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic amphetamine derivatives and caffeine on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Prolintane Hydrochloride: A Technical Guide on its Relationship to the Phenylalkylpyrrolidine Family of Stimulants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane Hydrochloride, a synthetic stimulant developed in the 1950s, belongs to the phenylalkylpyrrolidine class of compounds. It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased concentrations of these neurotransmitters in the synaptic cleft and subsequent central nervous system stimulation. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, its structural relationship to other phenylalkylpyrrolidine stimulants, and the experimental methodologies used to characterize such compounds. While specific quantitative binding affinity data for Prolintane remains elusive in publicly available literature, this guide presents comparative data for structurally similar compounds to provide a context for its presumed activity.

Introduction

This compound is a central nervous system (CNS) stimulant that has been used clinically for conditions such as fatigue and as a cognitive enhancer.[1] Its chemical structure places it within the phenylalkylpyrrolidine family, a class of compounds known for their potent stimulant effects.[2] The primary mechanism of action for Prolintane and its analogs is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular levels of dopamine and norepinephrine.[3][4] This guide will delve into the technical aspects of this compound, providing a resource for researchers and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-(1-phenylpentan-2-yl)pyrrolidine hydrochloride |

| CAS Number | 1211-28-5 (HCl salt), 493-92-5 (free base) |

| Molecular Formula | C₁₅H₂₄ClN |

| Molecular Weight | 253.81 g/mol |

| Appearance | Solid |

Pharmacology

Mechanism of Action

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] It binds to and blocks the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling. By inhibiting this reuptake, Prolintane increases the concentration and duration of action of these neurotransmitters in the synapse, leading to enhanced downstream signaling and its characteristic stimulant effects.[4]

Signaling Pathway

The increased levels of dopamine and norepinephrine in the synaptic cleft due to the action of Prolintane lead to the activation of their respective postsynaptic receptors. This initiates a cascade of intracellular signaling events.

References

Preclinical pharmacological investigations of Prolintane Hydrochloride

An In-Depth Technical Guide to the Preclinical Pharmacology of Prolintane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological investigations of this compound. Prolintane is a central nervous system (CNS) stimulant developed in the 1950s, belonging to the phenylalkylpyrrolidine family of compounds.[1] Historically marketed under trade names like Katovit for conditions requiring enhanced alertness and concentration, its use was discontinued in many regions.[1][2] Today, this compound serves primarily as an analytical reference material and a tool for neurochemical research due to its well-defined mechanism of action.[3][4]

Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

Prolintane's primary pharmacological activity is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake.[1][3][5][6] It competitively binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) on the presynaptic neuronal membrane.[7] This blockade prevents the re-entry of NE and DA from the synaptic cleft back into the presynaptic neuron. The resulting accumulation of these neurotransmitters in the synapse enhances and prolongs noradrenergic and dopaminergic signaling.[5] This mechanism is distinct from amphetamine-like releasing agents, placing its action more in line with compounds like methylphenidate or cocaine.[5][8] Prolintane displays no significant affinity for the serotonin transporter (SERT).[8]

Caption: Prolintane HCl blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

Pharmacodynamics

The pharmacodynamic profile of Prolintane is characterized by its CNS stimulant effects, which are milder than those of d-amphetamine.[3] While specific binding affinity values (Kᵢ) for Prolintane are not widely published, its activity is consistently demonstrated through in vitro and in vivo models.[8]

In Vitro Activity

Prolintane's inhibitory effects on dopamine and norepinephrine transporters are typically determined using in vitro neurotransmitter uptake assays.[3] These assays utilize cell lines engineered to express high densities of human monoamine transporters (hDAT or hNET).[3] The potency of Prolintane is measured by its ability to reduce the uptake of a radiolabeled substrate (like [³H]dopamine or [³H]norepinephrine) into these cells.

In Vivo Preclinical Effects

Preclinical studies in rodents have systematically evaluated the behavioral effects of Prolintane, confirming its stimulant properties and abuse potential.[9] Key findings from these investigations are summarized below.

Table 1: Summary of In Vivo Pharmacodynamic Effects of Prolintane in Rodents

| Experimental Model | Species | Doses Tested (Intraperitoneal) | Key Findings | Reference |

|---|---|---|---|---|

| Locomotor Activity | Mice | 10 and 20 mg/kg | Dose-dependent increase in distance traveled; lesser effect than methamphetamine. | [9] |

| In-Vivo Microdialysis | Rats | 20 mg/kg | Significant increase in extracellular dopamine in the striatum. | [9] |

| Conditioned Place Preference (CPP) | Mice | 10 and 20 mg/kg | Significant drug-paired place preference, indicating rewarding effects. | [9] |

| Self-Administration (SA) | Mice | 4 mg/kg/infusion (Intravenous) | Higher infusion and active lever responses, indicating reinforcing properties. | [9] |

| Drug Discrimination | Rats | Up to 10 mg/kg | Partially generalized to cocaine, suggesting similar interoceptive stimulus properties. |[9] |

Acute Toxicity

Toxicity studies have established the median lethal dose (LD50) in various animal models, providing an index of its acute toxicity.

Table 2: Acute Toxicity (LD50) of Prolintane

| Species | Route of Administration | LD50 Value | Reference |

|---|---|---|---|

| Mouse | Oral | 230 mg/kg | [10] |

| Mouse | Intraperitoneal | 66 mg/kg | [10] |

| Mouse | Intravenous | 25 mg/kg | [10] |

| Rat | Oral | 278 mg/kg | [10] |

| Rat | Subcutaneous | 142 mg/kg | [10] |

| Rat | Intraperitoneal | 78 mg/kg | [10] |

| Rat | Intravenous | 40 mg/kg |[10] |

Pharmacokinetics

Detailed preclinical pharmacokinetic data for Prolintane is limited in publicly available literature. However, metabolic pathways have been identified. The compound undergoes hepatic oxidation to form lactam and phenolic metabolites, which are then excreted via the kidneys.[3]

Key Experimental Protocols

Reproducible and robust experimental design is critical in preclinical pharmacology. The following sections detail the methodologies commonly employed to investigate Prolintane and other NDRIs.

In Vitro Neurotransmitter Reuptake Inhibition Assay

This assay quantifies a compound's ability to inhibit monoamine transporters.

-

Objective: To determine the IC50 value of Prolintane for hDAT and hNET.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express either hDAT or hNET, are cultured to confluence in appropriate media.[3]

-

Assay Preparation: Cells are harvested and plated into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.[3]

-

Substrate Addition: A radiolabeled substrate, such as [³H]dopamine for hDAT-expressing cells or [³H]norepinephrine for hNET-expressing cells, is added to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The concentration of Prolintane that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

-

Caption: Workflow for an in vitro neurotransmitter reuptake inhibition assay.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To quantify the effect of Prolintane on extracellular dopamine levels in the rat striatum.

-

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion & Baseline: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Prolintane (e.g., 20 mg/kg, IP) or vehicle is administered.[9]

-

Sample Collection: Dialysate samples continue to be collected for several hours post-administration.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Dopamine concentrations are expressed as a percentage of the average baseline concentration.

-

Locomotor Activity Assessment

This is a fundamental behavioral assay for assessing the stimulant or sedative effects of a compound.[11]

-

Objective: To measure changes in spontaneous motor activity in mice following Prolintane administration.[9]

-

Methodology:

-

Apparatus: An open-field arena (e.g., a square chamber) equipped with a grid of infrared beams or a video tracking system is used.[12][13]

-

Habituation: Each mouse is placed in the center of the arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

-

Drug Administration: Following habituation, mice are removed, administered Prolintane (e.g., 10 or 20 mg/kg, IP) or vehicle, and immediately returned to the arena.[9]

-

Data Recording: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones (center vs. periphery).[9][12]

-

Data Analysis: The data is binned into time intervals, and the effects of the drug are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Caption: Workflow for in vivo locomotor activity assessment in rodents.

Conclusion

This compound is a classic norepinephrine-dopamine reuptake inhibitor whose preclinical pharmacological profile is consistent with its classification as a CNS stimulant. Its ability to increase locomotor activity and extracellular dopamine, along with its rewarding and reinforcing properties demonstrated in rodent models, underscores its mechanism of action.[9] While detailed pharmacokinetic and binding affinity data are not extensively documented in modern literature, Prolintane remains a valuable reference compound for studying the function of monoamine transporters and the behavioral consequences of dual norepinephrine-dopamine reuptake inhibition.

References

- 1. Prolintane - Wikipedia [en.wikipedia.org]

- 2. Prolintane [medbox.iiab.me]

- 3. This compound | 1211-28-5 | Benchchem [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. m.psychonautwiki.org [m.psychonautwiki.org]

- 6. About: Prolintane [dbpedia.org]

- 7. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prolintane HCl - Brain Health - LONGECITY [longecity.org]

- 11. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 12. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

Measuring Prolintane's Impact on Striatal Dopamine: An In-Vivo Microdialysis Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of in-vivo microdialysis to elucidate the effects of Prolintane, a norepinephrine-dopamine reuptake inhibitor (NDRI), on dopamine dynamics within the striatum. This document provides a comprehensive overview of the experimental protocols, quantitative data, and underlying neurochemical pathways, serving as a core resource for researchers in neuropharmacology and drug development.

Introduction to Prolintane and Striatal Dopamine

Prolintane is a central nervous system stimulant that primarily functions as a dopamine reuptake inhibitor.[1][2][3][4] Its mechanism of action involves blocking the dopamine transporter (DAT), which leads to an accumulation of extracellular dopamine in the synaptic cleft. The striatum, a key component of the basal ganglia, is densely innervated by dopaminergic neurons and plays a crucial role in motor control, reward, and motivation. In-vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing real-time insights into neurochemical changes induced by pharmacological agents like Prolintane.[5][6][7][8]

Prolintane's Effect on Striatal Dopamine: Quantitative Data

In-vivo microdialysis studies have demonstrated that Prolintane administration leads to a significant increase in extracellular dopamine levels in the striatum. The following table summarizes the key quantitative findings from a study in mice.

| Drug/Dose | Route of Administration | Effect on Striatal Dopamine | Reference |

| Prolintane (20 mg/kg) | Intraperitoneal (IP) | Significant increase in extracellular dopamine | [1] |

Further research is required to establish a detailed dose-response relationship and time-course profile for Prolintane's effect on striatal dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Experimental Protocol: In-Vivo Microdialysis for Striatal Dopamine Measurement

This section outlines a typical experimental protocol for conducting in-vivo microdialysis to measure Prolintane-induced changes in striatal dopamine in rodents.

Animal Model

-

Species: Mouse or Rat (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Weight: 25-30 g for mice, 250-300 g for rats

-

Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

Surgical Procedure: Guide Cannula Implantation

-

Anesthesia: Anesthetize the animal using isoflurane or a ketamine/xylazine mixture.

-

Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame.

-

Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Perform a craniotomy at the appropriate coordinates for the striatum.

-

Guide Cannula Implantation: Slowly lower a guide cannula to the desired stereotaxic coordinates for the striatum (e.g., for mice, relative to bregma: Anterior/Posterior +0.5 mm, Medial/Lateral ±1.7 mm, Dorsal/Ventral -2.5 mm).

-

Fixation: Secure the guide cannula to the skull using dental cement.

-

Post-Operative Care: Administer analgesics and allow the animal to recover for at least 24-48 hours before the microdialysis experiment.

In-Vivo Microdialysis Procedure

-

Probe Insertion: Gently insert a microdialysis probe (e.g., 2 mm membrane, 6 kDa molecular weight cutoff) through the guide cannula into the striatum.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.

-

Stabilization: Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of dopamine levels.

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish the basal dopamine concentration.

-

Prolintane Administration: Administer Prolintane via the desired route (e.g., intraperitoneal injection).

-

Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals to monitor the time-course of Prolintane's effect on dopamine levels.

-

Sample Storage: Store the collected dialysate samples at -80°C until analysis.

Neurochemical Analysis: HPLC-ECD

-

Apparatus: Use a High-Performance Liquid Chromatography (HPLC) system coupled with Electrochemical Detection (ECD).

-

Sample Injection: Inject a small volume of the dialysate into the HPLC system.

-

Separation: Separate dopamine from other neurochemicals on a reverse-phase C18 column.

-

Detection: Quantify the concentration of dopamine in each sample using the electrochemical detector.

-

Data Analysis: Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathway and Experimental Workflow Visualizations

Prolintane's Mechanism of Action

The following diagram illustrates the signaling pathway of dopamine reuptake inhibition by Prolintane.

Caption: Prolintane inhibits the dopamine transporter (DAT), increasing extracellular dopamine.

Experimental Workflow for In-Vivo Microdialysis

The diagram below outlines the key steps in the experimental workflow for an in-vivo microdialysis study of Prolintane.

Caption: Workflow for in-vivo microdialysis to measure Prolintane's effects.

Conclusion

In-vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of psychoactive compounds like Prolintane. This guide provides the foundational knowledge for designing and executing studies to measure Prolintane-induced changes in striatal dopamine. The detailed protocols and conceptual diagrams serve as a practical resource for researchers aiming to investigate the neuropharmacology of dopamine reuptake inhibitors. Further studies focusing on dose-response and time-course effects, as well as the impact on dopamine metabolites, will provide a more complete understanding of Prolintane's in-vivo neurochemical profile.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo microdialysis for striatal DA release [protocols.io]

- 3. Propentophylline increases striatal dopamine release but dampens methamphetamine-induced dopamine dynamics: A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

Beyond the Monoamine Transporters: A Technical Guide to the Unt-Exposed Molecular Targets of Prolintane Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Prolintane hydrochloride is a well-established central nervous system stimulant, primarily characterized by its potent inhibition of the dopamine (DAT) and norepinephrine (NET) transporters. While this mechanism accounts for its principal stimulant effects, a comprehensive understanding of its full pharmacological profile remains incomplete. This technical guide addresses the critical knowledge gap concerning the molecular targets of prolintane beyond DAT and NET. Given the limited publicly available data on a broad off-target screening of prolintane, this document synthesizes the known information, outlines detailed experimental protocols for comprehensive receptor profiling, and provides a framework for future research into its polypharmacology.

Introduction to this compound

This compound is a psychoactive compound belonging to the phenylalkylpyrrolidine class of stimulants, developed in the 1950s.[1] Its primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft and subsequent enhancement of dopaminergic and noradrenergic signaling.[1] Structurally, it shares features with other stimulants such as pyrovalerone and methylenedioxypyrovalerone (MDPV).[1] While its clinical use has waned, prolintane remains a subject of interest in neuropharmacology and forensic chemistry.[2]

The Imperative of Off-Target Profiling for CNS Stimulants

The therapeutic efficacy and adverse effect profile of any centrally acting drug are dictated by its interactions with a spectrum of molecular targets. While a primary target may be responsible for the desired pharmacological effect, off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. For CNS stimulants, which often exhibit complex behavioral and physiological effects, a thorough understanding of their "receptorome" is paramount for both drug safety and development.

Known and Postulated Molecular Targets of Prolintane Beyond DAT and NET

Currently, there is a paucity of publicly accessible, in-depth studies detailing a broad pharmacological screening of this compound against a wide array of receptors, ion channels, and other transporters. The primary focus of existing research has been on its high-affinity binding to and inhibition of DAT and NET.

Monoamine Transporters

Prolintane's interaction with DAT and NET is well-documented and forms the basis of its stimulant properties.

| Target | Interaction | Potency (IC50) | Reference |

| Dopamine Transporter (DAT) | Inhibition | Data not consistently reported in publicly available literature | [1] |

| Norepinephrine Transporter (NET) | Inhibition | Data not consistently reported in publicly available literature | [1] |

Potential Off-Target Interactions

While direct, quantitative evidence is scarce, some preliminary findings and inferences from structurally related compounds suggest potential avenues for investigation:

-

hERG Potassium Channel: One report makes a preliminary mention of potential interference or blockade of the hERG protein by prolintane.[1] Interaction with hERG channels is a critical safety checkpoint in drug development due to the risk of cardiac arrhythmias. However, no quantitative data (e.g., IC50) is provided to assess the potency of this potential interaction.

-

Serotonin Receptors (e.g., 5-HT2A): Many CNS stimulants interact with various serotonin receptor subtypes, which can modulate their psychoactive effects. Given prolintane's structural similarities to other cathinones and amphetamines, investigating its affinity for serotonin receptors, particularly the 5-HT2A receptor, is a logical step.[3][4] However, at present, there is no direct binding or functional data for prolintane at these receptors in the public domain.

-

Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine and its analogs are known to interact with VMAT2, the transporter responsible for loading monoamines into synaptic vesicles.[5] This interaction can lead to the redistribution of neurotransmitters from vesicles into the cytoplasm, contributing to their release. Investigating whether prolintane shares this mechanism is a crucial area for future research to fully understand its neurochemical effects.

Experimental Protocols for Comprehensive Off-Target Profiling

To address the existing knowledge gap, a systematic evaluation of prolintane's binding affinity and functional activity at a broad range of molecular targets is necessary. The following outlines a generalized, yet detailed, protocol for a radioligand binding assay, a standard method for determining the binding affinity of a compound for a receptor.

Radioligand Binding Assay: A General Protocol

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for a specific receptor.

4.1.1. Materials:

-

Test Compound: this compound

-

Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 cells) or homogenized brain tissue known to be rich in the target receptor.

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: Buffer composition is target-dependent (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well Plates

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Vials and Fluid

-

Liquid Scintillation Counter

4.1.2. Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize cells in an appropriate ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of unlabeled ligand.

-

Test Compound: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

The final assay volume is typically 200-500 µL.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

4.1.3. Data Analysis:

-

Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.

-

Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of prolintane that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Primary mechanism of Prolintane HCl action.

Caption: Experimental workflow for radioligand binding assay.

Caption: Logical relationships of Prolintane to its analogs.

Future Research and Conclusions

The existing body of literature firmly establishes this compound as a potent inhibitor of DAT and NET. However, a significant gap remains in our understanding of its broader pharmacology. The lack of comprehensive off-target screening data means that its full therapeutic potential and complete safety profile are yet to be determined.

Future research should prioritize a systematic screening of prolintane against a wide panel of G-protein coupled receptors, ligand-gated ion channels, and other transporters. Functional assays should complement binding studies to determine whether prolintane acts as an agonist, antagonist, or modulator at any identified off-targets. Such studies would not only provide a more complete picture of prolintane's mechanism of action but could also pave the way for the development of novel therapeutics with improved selectivity and safety profiles.

References

- 1. This compound | 1211-28-5 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 4. 5-HT2A Receptors Stimulate ACTH, Corticosterone, Oxytocin, Renin, and Prolactin Release and Activate Hypothalamic CRF and Oxytocin-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neurochemical Effects of Prolintane on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolintane (1-phenyl-2-pyrrolidinylpentane) is a synthetic central nervous system (CNS) stimulant developed in the 1950s.[1] Structurally related to other substituted pyrrolidine compounds, its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake.[1][2] This guide provides a comprehensive overview of the neurochemical and behavioral effects of Prolintane, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. The focus is on its interaction with monoamine transporters and the downstream neurochemical and behavioral consequences observed in preclinical models.

Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

Prolintane's stimulant effects are primarily attributed to its function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic nerve terminals. This action blocks the reabsorption of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of these neurotransmitters leads to enhanced and prolonged signaling at postsynaptic dopaminergic and noradrenergic receptors. Unlike amphetamine, which primarily acts as a releasing agent, Prolintane's mechanism is more analogous to that of cocaine or methylphenidate.[2] There is no significant evidence to suggest that Prolintane has an affinity for the serotonin transporter (SERT).[3]

Figure 1: Prolintane's NDRI Mechanism of Action.

Pharmacodynamics and Transporter Interactions

While Prolintane has been identified as an NDRI, specific quantitative data on its binding affinities (Ki) or inhibitory concentrations (IC50) at human monoamine transporters are not widely available in peer-reviewed literature. Its structural analog, pyrovalerone, which features an additional ketone group, has been studied more extensively. The absence of this ketone group in Prolintane is thought to weaken its binding affinities relative to pyrovalerone.[3] For context, reported binding affinities for pyrovalerone are provided in the table below, but it must be emphasized that these are not direct values for Prolintane.

Table 1: Monoamine Transporter Binding Affinities of Pyrovalerone (Structural Analog)

| Compound | Transporter | Ki (nM) | Selectivity (NET/DAT) |

|---|---|---|---|

| Pyrovalerone | DAT | 21.4 | 9.1 |

| NET | 195 | ||

| SERT | No Affinity |

Source: Unofficial summary, for comparative purposes only.[3]

The lack of precise binding data for Prolintane itself represents a significant knowledge gap and an opportunity for future research.

In Vivo Neurochemical and Behavioral Effects

Preclinical studies in rodent models have provided the most substantial evidence for Prolintane's effects on the CNS. These studies collectively demonstrate that Prolintane has a stimulant profile consistent with its NDRI mechanism, producing rewarding and reinforcing effects.[2]

Effects on Extracellular Dopamine

In vivo microdialysis studies have directly measured the impact of Prolintane on neurotransmitter levels in the brain. A single intraperitoneal (IP) injection of Prolintane (20 mg/kg) was shown to significantly elevate extracellular dopamine levels in the striatum of mice.[2] This finding provides a direct neurochemical link between Prolintane's action at the DAT and its subsequent stimulant effects, suggesting a critical role for the mesolimbic dopaminergic pathway.[2]

Behavioral Pharmacology

Behavioral studies in rodents have characterized Prolintane's stimulant, rewarding, and reinforcing properties. The key findings are summarized in Table 2.

Table 2: Summary of Prolintane's Behavioral Effects in Rodents

| Behavioral Assay | Species | Dose(s) | Key Finding(s) |

|---|---|---|---|

| Locomotor Activity | Mouse | 10 and 20 mg/kg (IP) | Increased locomotor activity, but to a lesser extent than methamphetamine.[2] |

| Conditioned Place Preference (CPP) | Mouse | 10 and 20 mg/kg (IP) | Produced significant drug-paired place preference, indicating rewarding effects.[2] |

| Self-Administration (SA) | Mouse | 4 mg/kg/infusion (IV) | Mice showed higher infusion and active lever responses, indicating reinforcing properties.[2] |

| Drug Discrimination (DD) | Rat | Up to 10 mg/kg (cumulative) | Partially substituted for cocaine, eliciting 38.57% cocaine-appropriate lever responses.[2] |

Source: Lee et al., 2022.[2]

These results collectively indicate that Prolintane possesses a significant abuse potential, with rewarding and reinforcing effects similar to, but potentially less potent than, other psychostimulants like cocaine and methamphetamine.[2]

Figure 2: Relationship Between Prolintane's MOA and Behavioral Effects.

Experimental Protocols

The characterization of Prolintane's neurochemical effects relies on established preclinical methodologies. Detailed descriptions of the key protocols are provided below.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

-

Surgical Procedure: Rodents (e.g., mice) are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region such as the striatum. The cannula is secured to the skull with dental cement. Animals are allowed to recover for a period of several days post-surgery.

-

Microdialysis Session: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection & Analysis: After a baseline stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes). Prolintane or a vehicle is administered (e.g., via IP injection), and sample collection continues. The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Presentation: Changes in neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.

Figure 3: Experimental Workflow for In Vivo Microdialysis.

Locomotor Activity

This assay measures the stimulant or sedative effects of a compound by quantifying an animal's movement.

-

Apparatus: A square open-field arena (e.g., 40x40 cm) equipped with a grid of infrared beams or an overhead video tracking system.

-

Procedure: Mice are habituated to the testing room. On the test day, animals are administered Prolintane (e.g., 10 or 20 mg/kg, IP) or vehicle. Immediately after injection, each mouse is placed into the center of the open-field arena.

-

Data Collection: The automated system records locomotor activity, typically measured as total distance traveled, over a set period (e.g., 60-120 minutes).

Conditioned Place Preference (CPP)

CPP is a paradigm used to measure the rewarding properties of a drug.

-

Apparatus: A two-chambered box where the chambers have distinct visual and tactile cues (e.g., different wall patterns and floor textures).

-

Procedure: The test consists of three phases:

-

Pre-Conditioning (Baseline): The animal is allowed to freely explore both chambers, and the time spent in each is recorded to determine initial preference.

-

Conditioning: Over several days, the animal receives an injection of Prolintane and is confined to one chamber (the drug-paired side). On alternate days, it receives a vehicle injection and is confined to the other chamber.

-

Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore both chambers. The time spent in each chamber is recorded.

-

-

Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase, compared to baseline, indicates that the drug has rewarding properties.

Conclusion and Future Directions

The available evidence strongly indicates that Prolintane is a CNS stimulant whose effects are mediated by its activity as a norepinephrine-dopamine reuptake inhibitor. Preclinical data demonstrate that this neurochemical action translates into measurable behavioral effects, including increased locomotor activity and significant rewarding and reinforcing properties.

For drug development professionals and researchers, several key areas warrant further investigation:

-

Quantitative Pharmacodynamics: There is a critical need for studies determining the precise binding affinities (Ki) and functional inhibition potencies (IC50) of Prolintane at human DAT and NET to accurately quantify its potency and selectivity.

-

Metabolic Profiling: A thorough characterization of Prolintane's metabolites is necessary to determine if they contribute to its overall pharmacological profile.[4]

-

Serotonergic System: While currently believed to be inactive at SERT, comprehensive binding and functional assays are required for definitive confirmation.

A more complete understanding of these factors is essential for fully assessing Prolintane's therapeutic potential and abuse liability.

References

- 1. Prolintane - Wikipedia [en.wikipedia.org]

- 2. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Direct determination of prolintane and its metabolite oxoprolintane in human urine by capillary zone electrophoresis and beta-cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Prolintane Hydrochloride using HPLC

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Prolintane Hydrochloride, utilizing it as an analytical reference standard. Prolintane, a stimulant and norepinephrine-dopamine reuptake inhibitor, is structurally classified as an amphetamine.[1][2] This protocol is intended for research and forensic applications to ensure accurate and precise quantification.[1][2] The method outlined is designed for implementation with standard HPLC systems equipped with UV detection.

Introduction